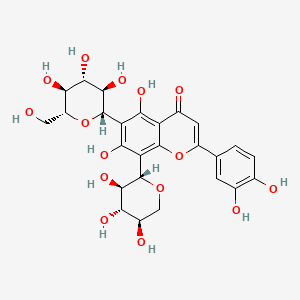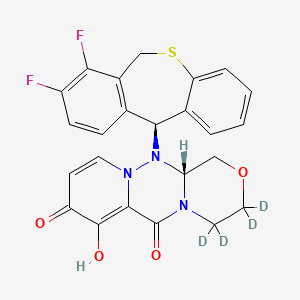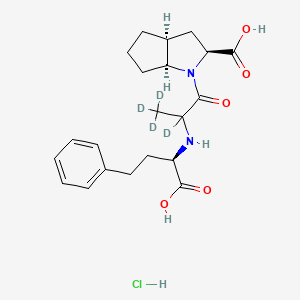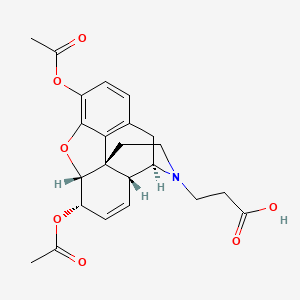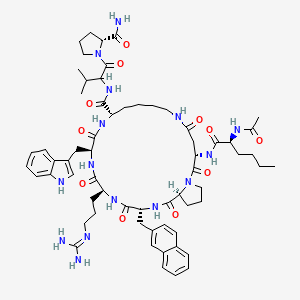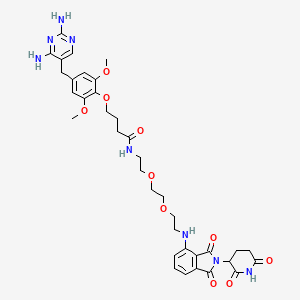
PROTAC eDHFR Degrader-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PROTAC eDHFR Degrader-1 is a potent degrader targeting eDHFR-YFP and various proteins of interest, such as YFP and Luciferase . This compound is part of the PROTAC (Proteolysis-Targeting Chimera) family, which is designed to induce the degradation of specific proteins within cells. PROTACs have emerged as a powerful tool in chemical biology and drug discovery due to their ability to selectively degrade target proteins.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC eDHFR Degrader-1 involves the conjugation of a ligand that binds to the target protein (eDHFR) with a ligand that recruits an E3 ubiquitin ligase. The synthetic route typically includes the following steps:
Ligand Synthesis: The ligand for eDHFR is synthesized through a series of organic reactions, including amide bond formation and esterification.
Linker Attachment: A linker molecule is attached to the eDHFR ligand through a coupling reaction.
E3 Ligase Ligand Synthesis: The ligand for the E3 ubiquitin ligase is synthesized separately.
Conjugation: The eDHFR ligand-linker conjugate is then coupled with the E3 ligase ligand to form the final PROTAC molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of Reaction Conditions: Ensuring high yield and purity through controlled reaction conditions.
Purification: Using techniques such as chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and safety of the product.
化学反応の分析
Types of Reactions
PROTAC eDHFR Degrader-1 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or aldehydes, while reduction may produce alcohols .
科学的研究の応用
PROTAC eDHFR Degrader-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool for studying protein degradation pathways and developing new chemical probes.
Biology: Utilized in the study of protein function and regulation within cells.
Medicine: Investigated for its potential therapeutic applications in targeting disease-causing proteins.
Industry: Employed in drug discovery and development processes to identify and validate new drug targets .
作用機序
PROTAC eDHFR Degrader-1 exerts its effects by recruiting an E3 ubiquitin ligase to the target protein (eDHFR). This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. The PROTAC molecule acts catalytically, meaning it can be recycled to degrade multiple copies of the target protein .
類似化合物との比較
Similar Compounds
PROTAC α-synuclein degrader 3: Targets α-synuclein for degradation, used in Parkinson’s disease research.
PROTAC MEK1 Degrader-1: Targets MEK1 for degradation, used in cancer research.
PROTAC TTK degrader-1: Targets threonine tyrosine kinase for degradation, used in cancer research.
Uniqueness
PROTAC eDHFR Degrader-1 is unique due to its specific targeting of eDHFR-YFP and its ability to degrade various proteins of interest, such as YFP and Luciferase. This specificity and versatility make it a valuable tool in both basic research and drug discovery .
特性
分子式 |
C36H44N8O10 |
|---|---|
分子量 |
748.8 g/mol |
IUPAC名 |
4-[4-[(2,4-diaminopyrimidin-5-yl)methyl]-2,6-dimethoxyphenoxy]-N-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethyl]butanamide |
InChI |
InChI=1S/C36H44N8O10/c1-50-26-18-21(17-22-20-41-36(38)43-32(22)37)19-27(51-2)31(26)54-12-4-7-28(45)40-11-14-53-16-15-52-13-10-39-24-6-3-5-23-30(24)35(49)44(34(23)48)25-8-9-29(46)42-33(25)47/h3,5-6,18-20,25,39H,4,7-17H2,1-2H3,(H,40,45)(H,42,46,47)(H4,37,38,41,43) |
InChIキー |
PJVJIKUHLULMOV-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OCCCC(=O)NCCOCCOCCNC2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O)OC)CC5=CN=C(N=C5N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


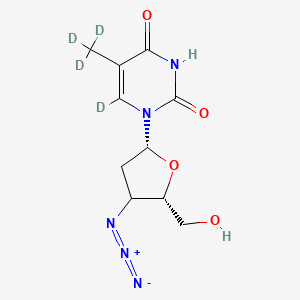

![4-chloro-1-N-[(3,4-difluorophenyl)methyl]-6-fluoro-3-N-[4-(2-hydroxypropan-2-yl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B12371224.png)
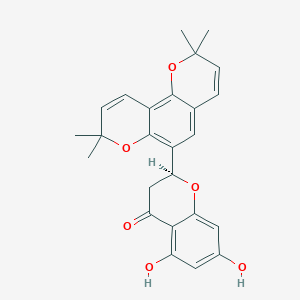

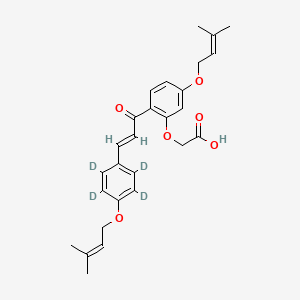
![Disodium;3-hydroxy-4-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-carboxylate](/img/structure/B12371248.png)
